Foreword: Navigating the Landscape of Perfluorinated Amines
Foreword: Navigating the Landscape of Perfluorinated Amines
An In-depth Technical Guide to the Chemical Properties of Perfluoromethyldiethylamine
Perfluoromethyldiethylamine, a fully fluorinated tertiary amine, represents a class of compounds that defy conventional amine chemistry. Their unique properties, born from the complete substitution of hydrogen with fluorine, render them exceptionally stable and inert. This guide is designed for researchers, chemists, and drug development professionals who seek a deeper understanding of this fascinating molecule. We will move beyond a simple recitation of facts to explore the causality behind its behavior, offering not just data, but insight. In the spirit of scientific integrity, this document will also transparently address the current limitations in publicly available data and provide generalized, field-proven protocols where specific examples are not available.
Molecular Identity and Physicochemical Characteristics
Perfluoromethyldiethylamine is a tertiary perfluorinated amine where a central nitrogen atom is bonded to one trifluoromethyl (-CF₃) group and two pentafluoroethyl (-C₂F₅) groups.[1] This structure is fundamental to all of its observed properties.
Caption: Molecular structure of Perfluoromethyldiethylamine (C₅F₁₃N).
The complete fluorination dramatically alters the electronic environment of the nitrogen atom. Unlike hydrocarbon amines, where the nitrogen lone pair is readily available, in perfluorinated amines, the immense electron-withdrawing power of the surrounding fluorine atoms effectively sequesters this lone pair, rendering the molecule non-basic and chemically inert under most conditions.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1,1,2,2,2-Pentafluoro-N-(pentafluoroethyl)-N-(trifluoromethyl)ethan-1-amine | [1][2] |
| CAS Number | 758-48-5 | [1][2] |
| Molecular Formula | C₅F₁₃N | [1][2] |
| Molecular Weight | 321.04 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 45–47 °C | [1] |
| Density | 1.79 g/mL at 25 °C | [1] |
| Refractive Index | 1.25 at 25 °C | [1] |
Synthesis via Electrochemical Fluorination (Simons Process)
The industrial production of perfluoromethyldiethylamine relies on a robust technique known as the Simons Process of Electrochemical Fluorination (ECF). This method is foundational for producing a wide range of perfluorinated compounds.[3] The causality is straightforward: direct fluorination with F₂ gas is dangerously exothermic and difficult to control, leading to significant C-C bond cleavage. ECF provides a more controlled, albeit lower-yield, pathway.
The process involves the electrolysis of a solution of the parent amine (methyldiethylamine) in anhydrous hydrogen fluoride (aHF).[3] A nickel anode is typically used, as it forms a passivating layer of nickel fluoride that facilitates the reaction.[4]
Caption: Generalized workflow for the Simons Electrochemical Fluorination process.
Generalized Experimental Protocol for ECF
Note: This is a generalized protocol. The handling of anhydrous hydrogen fluoride requires specialized equipment and extreme safety precautions.
-
Cell Preparation: A purpose-built ECF cell, typically constructed from Monel or another HF-resistant alloy, containing a pack of alternating nickel anodes and cathodes is dried meticulously.
-
Electrolyte Preparation: Anhydrous hydrogen fluoride (aHF) is condensed into the cell at low temperature.
-
Substrate Introduction: The organic precursor, methyldiethylamine, is slowly introduced into the aHF to create a solution of the desired concentration (e.g., 5-10% by weight). The amine starting material must be highly pure to prevent side reactions.
-
Electrolysis: A direct current is applied to the cell, maintaining a potential of 5-6 V.[3] The temperature is controlled, often near 0 °C, to manage heat generated by the cell's resistance. Gaseous hydrogen evolves at the cathode and is safely vented.
-
Product Collection: The perfluorinated product is significantly denser than the aHF electrolyte and immiscible with it. It collects at the bottom of the cell and can be drained off periodically.
-
Purification: The crude product is washed with water to remove residual HF, treated with a mild base to neutralize any remaining acidity, dried, and purified by fractional distillation.
Spectroscopic Characterization
Disclaimer: Publicly available, experimentally verified spectra for perfluoromethyldiethylamine are scarce. The following sections are based on established principles of spectroscopy for fluorinated compounds and provide predicted data for illustrative purposes.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[5] It offers a very wide chemical shift range, which typically leads to well-resolved spectra even for complex molecules.[6]
For perfluoromethyldiethylamine, we would expect two distinct signals corresponding to the two electronic environments: the trifluoromethyl (-CF₃) group and the pentafluoroethyl (-C₂F₅) groups. The -C₂F₅ group itself will show two signals for the -CF₂- and -CF₃ moieties, with characteristic coupling.
Predicted ¹⁹F NMR Spectrum:
| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Assignment | Multiplicity | Rationale |
| ~ -65 to -75 | N-CF₃ | Singlet | Typical range for a CF₃ group attached to a nitrogen.[5] |
| ~ -80 to -90 | N-CF₂-CF₃ | Triplet | The terminal CF₃ of the ethyl group is split by the adjacent CF₂. |
| ~ -110 to -130 | N-CF₂ -CF₃ | Quartet | The CF₂ group is split by the adjacent CF₃. |
Protocol for ¹⁹F NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of perfluoromethyldiethylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as trichlorofluoromethane (CFCl₃), can be added if not using an internal spectrometer reference.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire a standard one-pulse ¹⁹F spectrum.
-
Key parameters to set include the spectral width (e.g., -250 to 50 ppm to cover the full range of organofluorine compounds), acquisition time (~1-2 seconds), and relaxation delay (e.g., 5 seconds for quantitative analysis).
-
Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the chemical shift axis to CFCl₃ at 0.0 ppm.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of volatile compounds. Perfluorinated compounds are known for their characteristic fragmentation patterns, often involving the cleavage of C-C and C-N bonds.
Predicted Key Mass Fragments:
| m/z | Plausible Fragment | Formula | Notes |
| 321 | [M]⁺ | [C₅F₁₃N]⁺ | Molecular ion; may be weak or absent. |
| 302 | [M-F]⁺ | [C₅F₁₂N]⁺ | Loss of a fluorine atom. |
| 252 | [M-CF₃]⁺ | [C₄F₁₀N]⁺ | Loss of the trifluoromethyl group. |
| 202 | [M-C₂F₅]⁺ | [C₃F₈N]⁺ | Loss of a pentafluoroethyl group. |
| 119 | [C₂F₅]⁺ | [C₂F₅]⁺ | Pentafluoroethyl cation; likely a prominent peak. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation; often the base peak. |
Applications and Utility
The unique combination of chemical inertness, thermal stability, low viscosity, and high gas solubility makes perfluoromethyldiethylamine valuable in specialized, high-performance applications.
-
Heat Transfer Fluids: It is a component of Fluorinert™ electronic liquids.[1] In this role, it is used for direct immersion cooling of high-power electronics, such as CPUs and in semiconductor manufacturing, where its high dielectric strength and chemical inertness prevent short circuits and corrosion.[1]
-
Biomedical Applications: Perfluorinated amines have been extensively researched as components of "artificial blood" or oxygen therapeutics, such as Fluosol™.[1] This application leverages the remarkably high solubility of gases like O₂ and CO₂ in the liquid, allowing it to function as an oxygen transport medium. Its low toxicity is a critical prerequisite for such use.[1]
Safety and Handling
Caption: Prudent safety workflow for handling perfluorinated compounds.
Prudent Laboratory Practices
-
Ventilation: Always handle the compound within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile or neoprene gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Incompatibilities: Although generally inert, avoid contact with strong bases, acids, reactive metals (like alkali metals), and combustible materials, especially at elevated temperatures.
-
Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for halogenated organic compounds.
Conclusion
Perfluoromethyldiethylamine stands as a testament to the transformative power of fluorine chemistry. Its properties—dominated by extreme chemical inertness, non-basicity, and thermal stability—are a direct consequence of its perfluorinated structure. While its primary applications in electronics cooling and biomedical research are well-established, the ongoing exploration of fluorinated molecules in materials science and pharmaceuticals suggests that a thorough understanding of such foundational compounds remains critical. Future research should aim to fill the existing gaps in public data, particularly regarding comprehensive toxicological profiles and detailed reaction chemistry under extreme conditions, to enable even broader and safer application.
References
-
Grokipedia. Perfluoromethyldiethylamine. [Link]
-
Wikipedia. Electrochemical fluorination. [Link]
-
PubChem. Perfluoromethyldiethylamine | C5F13N | CID 136571. National Institutes of Health. [Link]
-
ResearchGate. Electrochemical Fluorination. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Perfluoromethyldiethylamine | C5F13N | CID 136571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. biophysics.org [biophysics.org]
